

Ethofumesate: A Comprehensive Technical Guide to its Racemic Mixture and Enantiomeric Properties

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Compound of Interest

Compound Name: Ethofumesate

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Introduction

Ethofumesate is a selective, systemic herbicide belonging to the benzofuran chemical family, widely utilized for pre- and post-emergence control of annual grasses and broadleaf weeds in crops such as sugar beets and turf.^{[1][2][3]} Its molecular structure contains a single chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (+)-**ethofumesate** and (-)-**ethofumesate**. Commercially, **ethofumesate** is primarily marketed as a racemic mixture, which is a 50:50 blend of both enantiomers.^{[4][5]}

The significance of studying the individual enantiomers of chiral pesticides like **ethofumesate** lies in the principle of stereoselectivity in biological systems. Enantiomers can exhibit substantial differences in their biological activities, including herbicidal efficacy, metabolism, and toxicity to target and non-target organisms. Consequently, understanding the distinct properties of each enantiomer is crucial for optimizing product efficacy, conducting accurate risk assessments, and developing more environmentally sound agricultural practices. This guide provides an in-depth technical overview of the racemic mixture and individual enantiomers of **ethofumesate**, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental workflows.

Chemical and Physical Properties

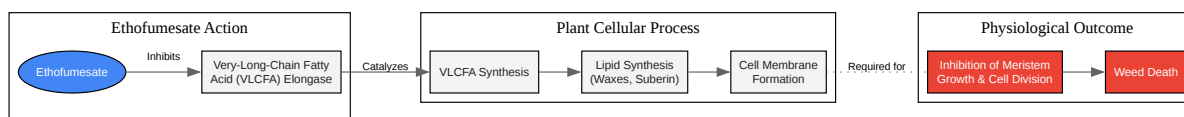
The fundamental chemical and physical characteristics of **ethofumesate** are foundational to understanding its environmental behavior and biological interactions. While data for individual enantiomers are scarce in publicly available literature, the properties of the racemic mixture are well-documented.

Property	Value (for Racemic Mixture)	Reference
IUPAC Name	(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate	
CAS Number	26225-79-6	
Molecular Formula	C ₁₃ H ₁₈ O ₅ S	
Molar Mass	286.34 g·mol ⁻¹	
Log Kow	2.7	
Soil Half-life	5-14 weeks	
Hydrolytic Stability	Stable at pH 7 and 9. At pH 5, DT ₅₀ is 940 days.	
Phototransformation in Water	DT ₅₀ is 31 hours.	

Mechanism of Action and Herbicidal Activity

Ethofumesate's primary mode of action is the inhibition of lipid synthesis, specifically targeting very-long-chain fatty acid (VLCFA) elongases. This disruption hinders the formation of waxy cuticles and cellular membranes, which are essential for plant growth and development. The inhibition of meristem growth and cell division ultimately leads to the death of susceptible weeds. There is currently no known resistance to **ethofumesate** in key target weeds like blackgrass, making it a valuable tool in resistance management programs.

While the herbicidal activity of the racemic mixture is well-established, studies on the enantioselectivity of this primary mechanism are not widely available. However, differential activity is a common feature of chiral herbicides.



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Caption: Mechanism of action of **ethofumesate** as a lipid synthesis inhibitor.

Enantioselectivity in Biological Systems

Significant enantioselectivity has been observed in the toxicological and metabolic profiles of **ethofumesate** in various non-target organisms.

Toxicity to Non-Target Organisms

Studies on the earthworm *Eisenia fetida* have demonstrated enantioselective acute toxicity. The (+)-enantiomer was found to be considerably more toxic than the (-)-enantiomer, with the racemic mixture exhibiting intermediate toxicity.

Compound	LC ₅₀ (µg/cm ²)	Reference
(+)-Ethofumesate	4.51	
rac-Ethofumesate	5.93	
(-)-Ethofumesate	7.98	

Metabolism in Human Systems

In vitro studies using human liver microsomes (HLM) have revealed that **ethofumesate** enantiomers are potent inhibitors of the cytochrome P450 enzyme CYP2C19, an important enzyme in drug metabolism. The inhibition was found to be competitive and enantioselective, with the (-)-enantiomer being an almost two-fold stronger inhibitor than the (+)-enantiomer. This suggests a potential for pesticide-drug interactions, particularly for individuals exposed to **ethofumesate**.

Compound	IC ₅₀ (μmol L ⁻¹) for CYP2C19	K _i (μmol L ⁻¹) for CYP2C19	Reference
(+)-Ethofumesate	1.6 ± 0.4	1.5 ± 0.2	
(-)-Ethofumesate	1.8 ± 0.4	0.7 ± 0.1	
rac-Ethofumesate	5.0 ± 1.0	2.6 ± 0.4	

Metabolic pathways also show enantioselectivity. The (-)-enantiomer is metabolized exclusively by CYP2C19, whereas the (+)-enantiomer is metabolized by both CYP2C19 and CYP3A4.

Environmental Fate and Degradation

The environmental persistence and degradation of **ethofumesate** can be influenced by stereochemistry. Research has shown preferential degradation of the (-)-enantiomer in certain turfgrass species and agricultural soils, leading to an enrichment of the more persistent (+)-enantiomer in the residue. For example, in one study, the enantiomeric ratio (ER) of (+)/(-) increased to approximately 3 in turfgrass and 1.65 in a specific soil type, indicating faster degradation of the (-)-enantiomer. This enantioselective degradation highlights the importance of analyzing individual enantiomers to accurately assess the environmental fate and potential long-term impact of chiral herbicides.

Experimental Protocols

Enantiomer Separation by Chiral HPLC

The analytical separation of **ethofumesate** enantiomers is a prerequisite for studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

- Objective: To separate and quantify (+)- and (-)-**ethofumesate** from a racemic mixture or environmental sample.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase: A cellulose-based chiral column, such as one coated with cellulose-tris-(3,5-dimethylphenylcarbamate), is effective.

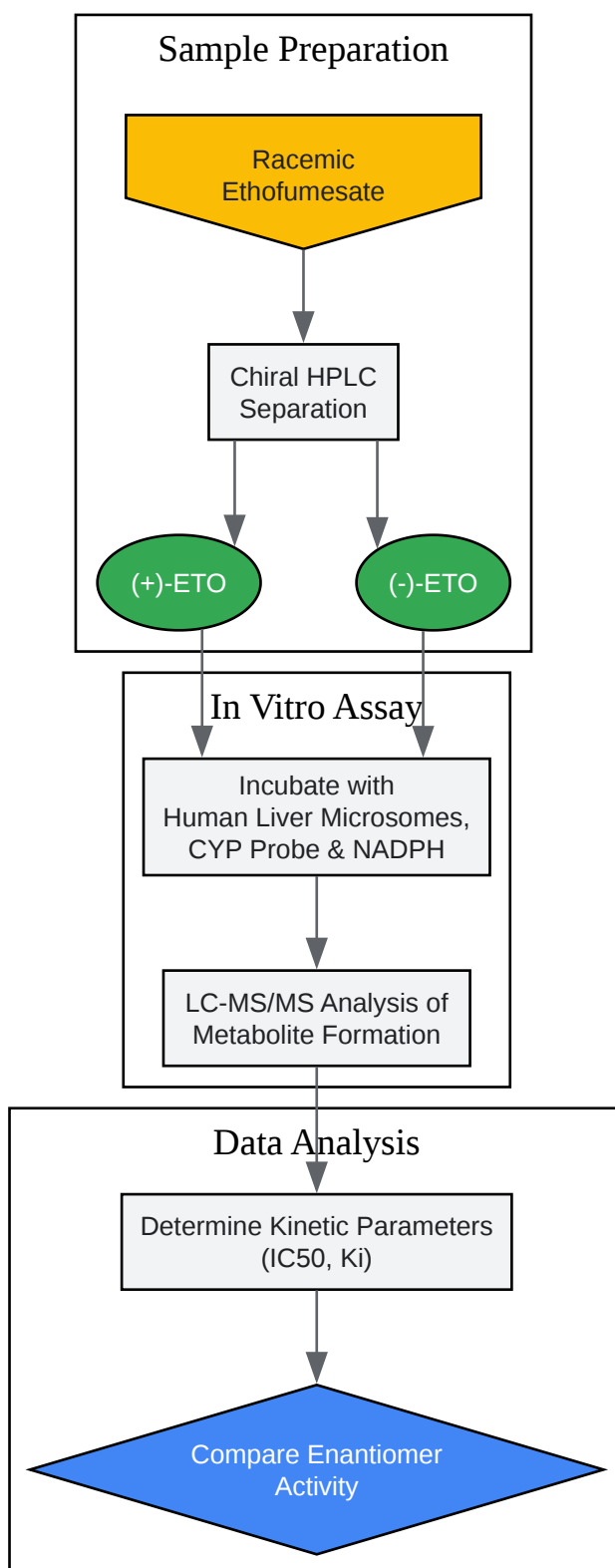
- Mobile Phase: An isocratic mobile phase, typically a mixture of n-hexane and isopropanol, is used. The exact ratio may need optimization depending on the specific column and system.
- Detection: UV absorbance is monitored at a wavelength of 230 nm.
- Procedure:
 - Prepare a standard solution of racemic **ethofumesate** in the mobile phase.
 - Inject the standard onto the chiral column and record the chromatogram to determine the retention times for each enantiomer.
 - Extract **ethofumesate** from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent (e.g., acetonitrile or acetone).
 - Clean up the extract using Solid Phase Extraction (SPE) if necessary to remove interfering substances.
 - Inject the purified sample extract onto the HPLC system.
 - Quantify the concentration of each enantiomer by comparing the peak areas to those of the analytical standards.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure to assess the enantioselective metabolism and enzyme inhibition kinetics of **ethofumesate**.

- Objective: To determine the kinetic parameters (e.g., IC_{50} , K_i) of **ethofumesate** enantiomers on specific cytochrome P450 enzymes.
- Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates (e.g., S-mephenytoin for CYP2C19), **ethofumesate** enantiomers, and a suitable buffer (e.g., potassium phosphate buffer).
- Procedure:

- Incubation: Prepare incubation mixtures containing HLM, buffer, and varying concentrations of the test compound (rac-ETO, (+)-ETO, or (-)-ETO). Pre-incubate at 37°C.
- Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
- Reaction Termination: After a defined incubation period (e.g., 15-30 minutes), stop the reaction by adding a quenching solvent like ice-cold acetonitrile.
- Sample Processing: Centrifuge the samples to precipitate proteins.
- Analysis: Analyze the supernatant using LC-MS/MS to quantify the formation of the probe substrate's metabolite.
- Data Analysis: Plot the rate of metabolite formation against the inhibitor (**ethofumesate**) concentration. Calculate the IC_{50} value by fitting the data to a suitable inhibition model. Determine the inhibition constant (K_i) using methodologies like Dixon or Lineweaver-Burk plots.



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Caption: Experimental workflow for an enantioselective metabolism study.

Conclusion

The study of **ethofumesate**'s racemic mixture and its individual enantiomers provides critical insights for agricultural science and human health risk assessment. While the racemic mixture is an effective herbicide that inhibits lipid synthesis, its biological and environmental interactions are stereoselective. The (+)-enantiomer exhibits higher acute toxicity to certain non-target soil organisms, whereas the (-)-enantiomer is a more potent inhibitor of the human metabolic enzyme CYP2C19. Furthermore, enantioselective degradation in the environment can lead to an accumulation of the more persistent enantiomer. This body of evidence underscores the necessity of an enantiomer-specific approach in the evaluation of chiral pesticides. Future research should focus on elucidating the enantioselectivity of the primary herbicidal action and further characterizing the environmental fate and toxicological profiles of the individual enantiomers to support the development of safer and more effective crop protection solutions.

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